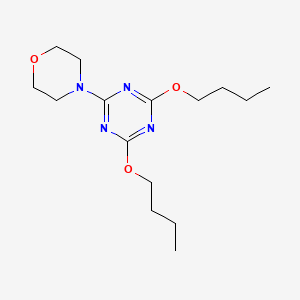

![molecular formula C15H23ClN4O B5570405 N-(4-氯苯基)-N'-[2-(4-乙基-1-哌嗪基)乙基]脲](/img/structure/B5570405.png)

N-(4-氯苯基)-N'-[2-(4-乙基-1-哌嗪基)乙基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea and related compounds typically involves reactions of various precursors such as acylazides, amines, and halogenated compounds. For instance, Xin-jian et al. (2006) described the synthesis of novel urea derivatives through the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds is often conducted using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling. The study by Bhat et al. (2018) is an example, where they synthesized a related compound and characterized its structure using spectral data and X-ray analysis (Muzzaffar A Bhat et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea derivatives are diverse. For example, the study by Thalluri et al. (2014) on urea synthesis from carboxylic acids highlights the chemical versatility of urea derivatives (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).

科学研究应用

腐蚀抑制

与感兴趣的化学结构密切相关的尿素衍生物的一个重要应用是在腐蚀抑制领域。例如,1,3,5-三嗪基尿素衍生物已被证明是酸性环境中低碳钢的有效缓蚀剂。这些化合物,包括那些具有与 N-(4-氯苯基)-N'-[2-(4-乙基-1-哌嗪基)乙基]脲相似的官能团和结构基序的化合物,在金属表面表现出很强的吸附性,形成保护层以减轻腐蚀。这种保护作用归因于分子中活性中心的存在,它促进了它们的吸附和随后的抑制性能 (Mistry, Patel, Patel, & Jauhari, 2011).

环境影响和杀生物剂分析

另一个研究领域涉及尿素衍生物在水生环境中的环境影响和分析检测。专注于 N-(4-氯苯基)-N'-(3,4-二氯苯基)脲等化合物的研究,这是一种密切相关的化学物质,已经开发出测定水资源中浓度的方法。这些方法解决了对灵敏且选择性的分析技术的需求,该技术能够检测非常低浓度的此类化合物,因为它们被用作个人护理产品中的抗菌添加剂,并且具有潜在的环境持久性和毒性。为此目的开发的液相色谱-电喷雾电离质谱 (LC/ESI/MS) 技术突出了监测和了解这些化学品的环境归宿的重要性 (Halden & Paull, 2004).

生物活性和抑制作用

N-(4-氯苯基)-N'-[2-(4-乙基-1-哌嗪基)乙基]脲的结构框架适用于可以产生显着生物活性的修饰,包括酶抑制。该领域的研究所探索了尿素和硫脲衍生物的合成和评估,以确定其作为酶抑制剂的潜力。例如,已经研究了衍生物抑制脲酶的能力,脲酶是某些疾病治疗中至关重要的靶标。这些研究证明了尿素官能团在与特定取代基结合的化合物中具有多功能性,从而增强了生物活性和潜在的治疗应用 (Vardhan et al., 2017).

属性

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O/c1-2-19-9-11-20(12-10-19)8-7-17-15(21)18-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGXIZHUQSGISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)